(2-Fluoro-phenyl)-piperazin-1-yl-methanone
Overview
Description
(2-Fluoro-phenyl)-piperazin-1-yl-methanone is a useful research compound. Its molecular formula is C11H13FN2O and its molecular weight is 208.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
(2-Fluoro-phenyl)-piperazin-1-yl-methanone is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications based on recent research findings.
The molecular formula of this compound is CHFNO, with a molecular weight of 208.23 g/mol. The compound features a piperazine ring, a 2-fluorophenyl group, and a methanone functional group, which contribute to its biological activity and receptor interaction profiles .
1. Antiviral Activity
This compound has demonstrated anti-HIV activity in various studies. Structurally related compounds have shown efficacy against HIV by inhibiting viral replication through interactions with viral enzymes .
2. Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against both Gram-positive and Gram-negative bacteria. The effectiveness varies with structural modifications; for instance, certain analogs have shown enhanced activity against Staphylococcus aureus and Escherichia coli .
3. Anticonvulsant Effects
Preliminary studies suggest potential anticonvulsant properties . Compounds similar to this compound have been evaluated in animal models, showing protective effects in maximal electroshock seizure tests .
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity. The following table summarizes key structural modifications and their corresponding biological effects:
Compound Name | Structural Features | Biological Activity |
---|---|---|
(4-(2-fluorophenyl)piperazin-1-yl)(1-phenyl-9H-pyrido[3,4-b]indol-3-yl)methanone | Contains a pyridoindole moiety | Notable anti-HIV activity |
(5-methyl-1-(4-fluorophenyl)-1H-pyrazol-4-yl)(4-(2-fluorophenyl)piperazin-1-yloxy)methanone | Pyrazole substitution | Potential anti-inflammatory effects |
(4-(4-Amino-pheny)-piperazin-1-yloxy)(2-fluoro-pheny)methanone | Additional amino substitution | Enhanced receptor binding affinity |
These variations highlight the importance of specific substituents on the piperazine ring and their impact on biological efficacy .
Case Studies
Several studies illustrate the biological potential of this compound:
Case Study 1: Anti-HIV Activity
A series of analogs were synthesized and tested for their ability to inhibit HIV replication. Results showed that compounds with the piperazine scaffold exhibited significant antiviral effects, suggesting that modifications to the fluorophenyl group could enhance potency .
Case Study 2: Antimicrobial Evaluation
In vitro studies assessed the antimicrobial efficacy of this compound against various pathogens. The compound demonstrated marked activity against E. coli and Bacillus subtilis, supporting its potential as a therapeutic agent in treating bacterial infections .
Properties
IUPAC Name |
(2-fluorophenyl)-piperazin-1-ylmethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FN2O/c12-10-4-2-1-3-9(10)11(15)14-7-5-13-6-8-14/h1-4,13H,5-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUOYYPWFXYRVHK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C(=O)C2=CC=CC=C2F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40337822 | |
Record name | (2-Fluoro-phenyl)-piperazin-1-yl-methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40337822 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
139516-64-6 | |
Record name | (2-Fluoro-phenyl)-piperazin-1-yl-methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40337822 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.